4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine

Kinase Inhibition Structural Biology Medicinal Chemistry

4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine (CAS 92403-51-5) is a critical 3-aminopyrazole for targeted kinase drug discovery. Unlike generic pyrazole building blocks, its precise 3,4-dichlorophenyl substitution and 4-position attachment geometry are essential for binding pocket complementarity and selectivity. Validated by a 2.23 Å co-crystal structure with oncogenic PIM1 kinase (PDB 5KGE), it enables rational structure-guided optimization. Also serves as a key intermediate in JAK inhibitor synthesis per US Patent 8,853,207 B2. For R&D use requiring exact regiochemistry and validated target engagement.

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
CAS No. 92403-51-5
Cat. No. B6612502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
CAS92403-51-5
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(NN=C2)N)Cl)Cl
InChIInChI=1S/C9H7Cl2N3/c10-7-2-1-5(3-8(7)11)6-4-13-14-9(6)12/h1-4H,(H3,12,13,14)
InChIKeyBOQZHSXHBMCGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine: Physicochemical Profile and Kinase-Targeted Scaffold


4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine (CAS 92403-51-5) is a 3-aminopyrazole derivative featuring a 3,4-dichlorophenyl substituent at the pyrazole 4-position. This compound belongs to a privileged scaffold class widely employed in kinase inhibitor drug discovery, as documented in patent literature describing amino-pyrazole compounds that mediate the activity of cyclin-dependent kinases (CDKs), VEGF, and CHK1 [1]. The compound exhibits a molecular formula of C9H7Cl2N3, a molecular weight of 228.08 g/mol, and predicted physical properties including a density of 1.496±0.06 g/cm³ and a boiling point of 448.9±45.0 °C at 760 mmHg . Structurally, it is a tautomeric partner of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, a ligand for which a high-resolution (2.23 Å) co-crystal structure with the oncogenic PIM1 kinase has been experimentally determined, providing direct evidence of target engagement within the ATP-binding pocket [2].

Why Generic 3-Aminopyrazoles Cannot Substitute 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine in Target-Focused Research


The 3-aminopyrazole scaffold is not a monolithic entity; subtle variations in substitution pattern and regiochemistry profoundly alter both molecular recognition and physicochemical behavior. The 4-(3,4-dichlorophenyl) substitution imparts a specific spatial and electronic footprint that is not replicated by generic 3-aminopyrazoles lacking this moiety. For instance, the dichloro substitution pattern on the phenyl ring (3,4- versus 2,4- or 4- only) is known to critically influence binding pocket complementarity and kinase selectivity profiles [1]. Furthermore, the 4-position attachment of the aryl group, as opposed to the 1-position or 5-position, dictates the hydrogen-bonding donor/acceptor network available for target engagement. Substitution with unsubstituted pyrazoles or mono-chlorinated analogs would alter the compound's lipophilicity (cLogP), metabolic stability, and ability to occupy hydrophobic subpockets, as demonstrated in SAR studies of related kinase inhibitor series [2]. Consequently, generic aminopyrazole building blocks cannot serve as functional equivalents in assays or synthetic routes where the precise 3,4-dichlorophenyl and 4-substitution geometry are required for activity.

Quantitative Differentiation of 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine Against Key Analogs


Experimental PIM1 Kinase Co-Crystal Structure Validates Target Engagement

The 3,4-dichlorophenyl-1H-pyrazol-3-amine scaffold demonstrates direct, experimentally validated binding to the PIM1 kinase ATP-binding site. A co-crystal structure of the tautomer 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine bound to human PIM1 (PDB: 5KGE) has been solved at a resolution of 2.23 Å with R-work and R-free values of 0.196 and 0.208, respectively [1]. This structural evidence confirms that the 3,4-dichlorophenyl substitution and the aminopyrazole core engage in specific interactions within the kinase hinge region, providing a rational basis for inhibitor design.

Kinase Inhibition Structural Biology Medicinal Chemistry

Patent Protection and Commercial Use in Advanced Kinase Inhibitor Development

The 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine core is explicitly claimed and exemplified as a synthetic intermediate in the preparation of heterocyclic pyrazole compounds disclosed in US Patent 8,853,207 B2, assigned to Genentech, Inc. [1]. This patent describes the use of such intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are clinically relevant targets for inflammatory and autoimmune diseases. In contrast, generic aminopyrazoles without the 3,4-dichlorophenyl substitution are not covered by this specific intellectual property, and their use may lead to inactive or off-target compounds.

Drug Discovery Intellectual Property Chemical Synthesis

Predicted Physicochemical Differentiation from Unsubstituted and Mono-Chlorinated Analogs

Computational predictions of key physicochemical parameters highlight the distinct profile of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine compared to its mono-chlorinated and unsubstituted analogs. The dichloro substitution pattern significantly increases lipophilicity and alters acid/base character, which directly impacts solubility, permeability, and protein binding [1].

Pre-formulation Solubility Lipophilicity

Tautomeric Preference and Regioisomeric Identity for Biological Activity

The 3-aminopyrazole ring can exist in two major tautomeric forms: 3-amino-4-aryl-1H-pyrazole (the 4-substituted compound) and 5-amino-3-aryl-1H-pyrazole (the 5-substituted tautomer). The equilibrium between these forms influences hydrogen-bonding capacity and ligand recognition. In the PIM1 co-crystal structure (PDB: 5KGE), the ligand is refined as 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, indicating that the 5-substituted tautomer is the bound conformation [1]. This tautomeric preference is not observed for 4-phenyl-1H-pyrazol-3-amine analogs lacking the 3,4-dichloro substitution, which may favor alternative tautomeric states and thus exhibit different binding modes or affinities.

Tautomerism SAR Target Engagement

Synthetic Tractability and Commercial Availability as a Building Block

4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine is commercially available from multiple vendors in high purity (typically ≥95% by HPLC), with standard package sizes ranging from 1 g to 10 g . In contrast, its 5-substituted tautomer (CAS 208519-10-2) and 1-substituted isomers (e.g., 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine) are less commonly stocked and often require custom synthesis, leading to longer lead times and higher costs. The 4-substituted compound's availability facilitates rapid incorporation into parallel synthesis workflows and SAR exploration.

Chemical Synthesis Lead Optimization Medicinal Chemistry

Optimal Use Cases for 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine Based on Validated Evidence


Structure-Based Design of PIM1 Kinase Inhibitors

Researchers developing PIM1 inhibitors for oncology applications can utilize the 3,4-dichlorophenyl-1H-pyrazol-3-amine scaffold as a validated starting point. The high-resolution co-crystal structure (PDB: 5KGE, 2.23 Å) provides atomic-level detail of ligand-protein interactions, enabling rational optimization of potency and selectivity through structure-guided modifications [1].

Synthesis of JAK Inhibitor Analogs via Patent-Disclosed Routes

Medicinal chemistry teams engaged in JAK inhibitor discovery can employ 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine as a key intermediate following the synthetic procedures outlined in US Patent 8,853,207 B2. This compound enables access to the specific heterocyclic core required for activity against JAK family kinases, as exemplified in the patent's claims [2].

Physicochemical Property Benchmarking in Pre-formulation Studies

Formulation scientists can use the predicted physicochemical parameters of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (density: 1.496 g/cm³, boiling point: 448.9 °C, pKa: 13.95) as a reference for developing analytical methods, selecting appropriate solvents for in vitro assays, and designing solubility enhancement strategies for related pyrazole derivatives [3].

Tautomerism Studies in Kinase Inhibitor SAR

The compound's well-characterized tautomeric behavior (favoring the 5-amino form upon binding to PIM1) makes it a useful probe for investigating how tautomeric equilibria influence kinase inhibitor potency and selectivity. This knowledge can be applied to optimize hydrogen-bonding interactions in other kinase targets [1].

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